molecular formula C13H20ClNO B1519656 (1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride CAS No. 1010811-74-1

(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride

Cat. No. B1519656
M. Wt: 241.76 g/mol
InChI Key: ODDBKOFUCJGDJN-QNTKWALQSA-N
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Description

“(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It has an average mass of 241.757 Da and a monoisotopic mass of 241.123337 Da .


Molecular Structure Analysis

The InChI code for “(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride” is 1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride” has a density of 1.0±0.1 g/cm3, a boiling point of 306.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 54.7±3.0 kJ/mol, and it has a flash point of 133.2±19.2 °C . The compound has an index of refraction of 1.545, a molar refractivity of 62.4±0.4 cm3, and a molar volume of 197.6±5.0 cm3 .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Research demonstrates the utility of cyclohexane derivatives in synthesizing complex organic molecules with potential antimicrobial and anti-inflammatory activities. For instance, Kendre et al. (2015) reported the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety evaluated for their antibacterial and antifungal activities, with selected compounds screened for anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015).

Development of Materials

Cyclohexane-based compounds also play a role in the development of materials with desirable thermal and morphological properties. Chozhan et al. (2019) explored the synthesis of hybrid polymer matrices using 1,1-bis(3-methyl-4-hydroxyphenyl)cyclohexane-based benzoxazine monomer, revealing improvements in thermal stability, glass transition temperature, and flame resistance (Chozhan, Chandramohan, & Alagar, 2019).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, cyclohexane frameworks are utilized to design molecules with high receptor affinity and therapeutic potential. Kopp et al. (2021) detailed the chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with significant σ1 receptor affinity, showcasing antitumor and analgesic activity. This research underscores the versatility of cyclohexane derivatives in synthesizing bioactive molecules (Kopp et al., 2021).

properties

IUPAC Name

(1S,2S)-2-phenylmethoxycyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBKOFUCJGDJN-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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